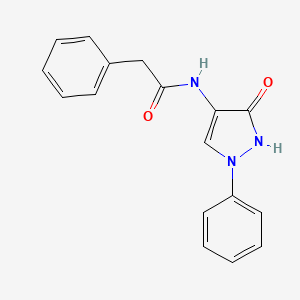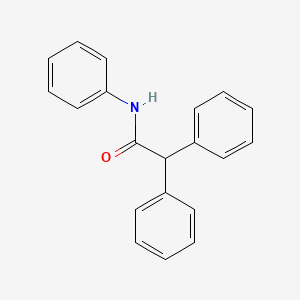![molecular formula C13H20N2O2 B1361700 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 946742-70-7](/img/structure/B1361700.png)
2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine
Übersicht
Beschreibung
2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 . The IUPAC name for this compound is 2-methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine .
Molecular Structure Analysis
The InChI code for 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine is 1S/C13H20N2O2/c1-11-10-12(2-3-13(11)14)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Medicine
In the field of medicine, 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine is primarily utilized for research purposes. Its molecular structure allows it to interact with various biological pathways, which can be pivotal in understanding disease mechanisms or developing new therapeutic strategies. However, specific applications in medicine are not detailed in the search results, indicating that its use may still be in the early stages or not widely reported in this field .
Agriculture
While the search did not yield specific applications in agriculture, compounds like 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine could potentially be used in the development of new agrochemicals or as a molecular tool to study plant physiology and biochemistry. Its effects on plant growth, disease resistance, or interaction with plant hormones could be areas of interest for agricultural scientists .
Material Science
In material science, this compound could be investigated for its properties related to the synthesis of new materials. Its potential to act as a monomer or a polymerization agent could be explored to create novel polymers with specific characteristics such as increased durability, flexibility, or conductivity .
Environmental Science
The role of 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine in environmental science could involve studies on its biodegradability, toxicity, and long-term environmental impact. Research might focus on its behavior in various ecosystems and its potential accumulation in the environment .
Biochemistry
Biochemically, this compound’s interactions with enzymes, receptors, or other proteins could be of significant interest. It may serve as a substrate, inhibitor, or modulator in enzymatic reactions, helping to elucidate the function of specific proteins or pathways within cells .
Pharmacology
In pharmacology, 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine may be valuable in drug discovery and development processes. Its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles, could be studied to assess its potential as a drug candidate or a pharmacological tool .
Analytical Chemistry
Analytical chemists might employ 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine as a standard or reagent in chromatography, spectrometry, or other analytical techniques. It could be used to calibrate instruments, develop new analytical methods, or as a component in chemical assays .
Chemical Engineering
In chemical engineering, the compound could be examined for its properties relevant to process engineering, such as its thermal stability, reactivity under different conditions, or its role in catalysis. It might also be used in the design of chemical reactors or in the optimization of production processes .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-(2-morpholin-4-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-11-10-12(2-3-13(11)14)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOGHJZAJAHNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



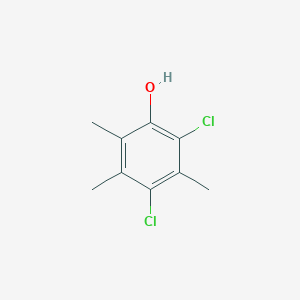
![[4-Chloro-2-(chloromethyl)phenoxy]acetic acid](/img/structure/B1361618.png)
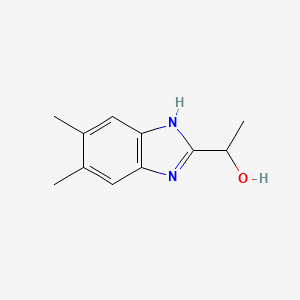


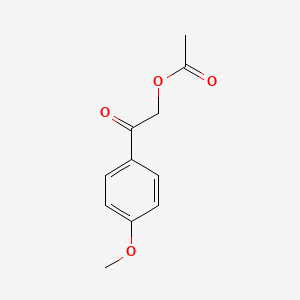

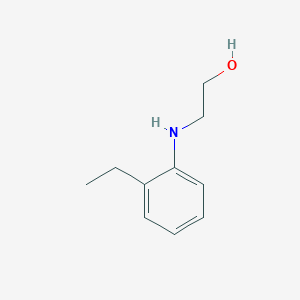

![2-[(Diethylamino)methyl]pyridin-3-ol](/img/structure/B1361631.png)

